4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide
Description
4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an ethoxy group at the 4-position and a 1H-1,2,4-triazol-3-yl moiety attached to the sulfonamide nitrogen. The ethoxy group contributes to lipophilicity and electronic modulation, while the triazole ring offers hydrogen-bonding and π-π stacking capabilities, critical for interactions with biological targets.
Properties
IUPAC Name |
4-ethoxy-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-2-17-8-3-5-9(6-4-8)18(15,16)14-10-11-7-12-13-10/h3-7H,2H2,1H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILSMSZFVTUUHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332984 | |
| Record name | 4-ethoxy-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725375 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
876723-01-2 | |
| Record name | 4-ethoxy-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the triazole ring . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .
Chemical Reactions Analysis
4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts like palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted sulfonamide and triazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as aromatase, which plays a crucial role in the biosynthesis of estrogens . By inhibiting aromatase, the compound can reduce the levels of estrogen in the body, which is beneficial in the treatment of estrogen-dependent cancers . Additionally, the triazole ring in the compound can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
Table 1: Substituent and Structural Comparisons
Key Observations :
Key Findings :
- Anti-Inflammatory Activity : Chlorine and nitro substituents on triazole derivatives (e.g., 34f in ) significantly enhance anti-inflammatory effects, suggesting that electronegative groups improve target binding. The ethoxy group in the target compound may offer similar benefits through hydrophobic interactions .
- Unsubstituted Triazole Limitations: The target compound’s triazole lacks additional substituents (e.g., Cl, NO2), which could reduce potency compared to derivatives. However, the ethoxy group may compensate by improving membrane permeability .
Physicochemical and Structural Properties
Crystallography and Solubility :
- The methyl-oxazole derivative () crystallizes with a low R factor (0.055), indicating a well-defined structure. The oxazole’s planar geometry may facilitate tight packing, whereas the triazole in the target compound could introduce torsional strain, affecting crystallization .
- Lipophilicity : Ethoxy (logP ~1.6) is more lipophilic than methyl (logP ~0.7), suggesting the target compound may have better tissue penetration but lower aqueous solubility than ’s methyl analog .
Biological Activity
4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions where triazole derivatives are formed through the reaction of appropriate precursors. The general synthetic route includes:
- Formation of Triazole Ring : Using azides and alkynes in a copper-catalyzed reaction.
- Sulfonamide Formation : Reacting the triazole with benzenesulfonyl chloride to introduce the sulfonamide functional group.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various Gram-positive and Gram-negative bacteria.
| Compound | Antimicrobial Activity (MIC µg/mL) | Target Organisms |
|---|---|---|
| This compound | 16-32 | E. coli, S. aureus |
| Related Triazole Derivatives | 8-32 | Pseudomonas aeruginosa |
Anti-inflammatory Activity
In vitro studies indicate that compounds containing the triazole moiety can modulate cytokine release in peripheral blood mononuclear cells (PBMC). Specifically, this compound has been assessed for its ability to inhibit TNF-α production.
- Cytokine Inhibition : The compound significantly reduced TNF-α levels by approximately 44–60% at concentrations ranging from 25 to 100 µg/mL.
Case Studies
A recent study evaluated several triazole derivatives for their biological activities:
- Study on Cytokine Release : The effects of various triazole derivatives on cytokine production were analyzed using PBMC stimulated by lipopolysaccharides (LPS). Results indicated that compounds with specific substitutions on the triazole ring exhibited enhanced anti-inflammatory properties.
- Antiproliferative Effects : The antiproliferative activity was assessed against cancer cell lines such as MCF-7 and A549. Compounds similar to this compound showed IC50 values in the micromolar range.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
